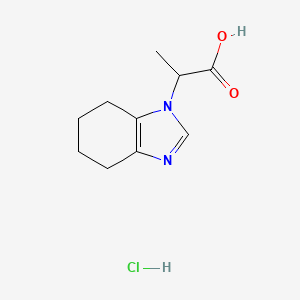

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

Description

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is a heterocyclic compound featuring a partially saturated 1,3-benzodiazole (benzimidazole analog) fused with a tetrahydro ring system. The propanoic acid moiety and hydrochloride salt enhance its solubility in polar solvents, making it relevant for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-7(10(13)14)12-6-11-8-4-2-3-5-9(8)12;/h6-7H,2-5H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGOJBAVJBDKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC2=C1CCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable carboxylic acid derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazole derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of a class of benzodiazoles known for their diverse biological activities. Here are some notable applications:

Antimicrobial Activity

Research indicates that derivatives of benzodiazoles exhibit antimicrobial properties. Compounds similar to 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride have been studied for their efficacy against various bacterial strains. For example, studies have shown that modifications in the benzodiazole structure can enhance activity against resistant strains of bacteria .

Anticancer Properties

Benzodiazole derivatives have been explored for their anticancer potential. The structural motifs present in 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride may contribute to cytotoxic effects against cancer cell lines. Research has demonstrated that certain benzodiazole derivatives can induce apoptosis in cancer cells through various mechanisms .

Neuroprotective Effects

Studies suggest that compounds similar to this benzodiazole derivative may offer neuroprotective benefits. They have been investigated for their ability to mitigate neurodegeneration in models of diseases such as Alzheimer's and Parkinson's . The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress.

Anti-inflammatory Agents

The compound has been investigated for its anti-inflammatory properties. Research indicates that benzodiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This makes them potential candidates for treating conditions like arthritis and other inflammatory disorders.

Antidiabetic Activity

There is emerging evidence that certain benzodiazole derivatives can exhibit hypoglycemic effects. Studies have shown that these compounds can improve insulin sensitivity and glucose uptake in muscle cells . This application is particularly relevant in the context of developing new treatments for Type 2 diabetes.

Case Studies

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural Comparison of Related Benzodiazole Derivatives

Key Observations :

- The tetrahydro modification in the target compound reduces ring strain and increases conformational flexibility compared to fully aromatic analogs like the tert-butyl derivative .

- Substituent positioning (e.g., carboxylic acid at position 4 vs. propanoic acid at position 1) significantly impacts electronic distribution and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- The hydrochloride salt form enhances aqueous solubility, critical for bioavailability in drug formulations.

- The tert-butyl group in the aromatic analog increases steric hindrance and lipophilicity, reducing solubility but improving membrane permeability .

Biological Activity

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₂N₂O₂

- Molecular Weight : 180.21 g/mol

- IUPAC Name : 2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid

- CAS Number : 2244721-28-4

Antiviral Properties

Research has indicated that compounds structurally related to 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid exhibit antiviral activity. For instance, studies on similar benzodiazole derivatives have shown significant anti-HIV activity. These compounds inhibit HIV replication through various mechanisms, including interference with viral entry and replication processes .

Insecticidal Activity

The compound's structural analogs have been evaluated for their insecticidal properties against Aedes aegypti larvae. The results demonstrated that certain benzodioxole acids possess notable larvicidal activity. For example, a related compound showed LC₅₀ and LC₉₀ values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM respectively after 24 hours of exposure . This suggests that the presence of specific functional groups enhances biological efficacy.

The biological activity of the compound may be attributed to its ability to interact with various molecular targets within cells. The benzodiazole moiety is known for its role in modulating neurotransmitter systems and may influence pathways involved in cellular signaling and apoptosis.

Study on Antiviral Effects

A study published in PubMed highlighted the synthesis and evaluation of anti-HIV activity for a series of benzodiazole derivatives. Although the specific compound was not the primary focus, the findings underscore the potential for similar structures in inhibiting viral replication .

Evaluation of Insecticidal Properties

In another study focusing on larvicidal activity against Aedes aegypti, researchers synthesized various derivatives and tested their effectiveness. The findings indicated that modifications to the aromatic ring significantly impacted insecticidal potency .

Safety Profile

The safety profile of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride suggests moderate toxicity levels with appropriate precautions needed during handling. Hazard statements include warnings for skin irritation and respiratory issues upon exposure .

Q & A

Basic Research Questions

Q. What are the molecular formula, weight, and key structural features of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride?

- Answer : The molecular formula is C₁₀H₁₇ClN₂O₂ (Mol. weight: 266.17). The core structure includes a tetrahydro-1H-1,3-benzodiazole ring fused with a propanoic acid moiety, where the nitrogen atoms in the benzodiazole ring contribute to its basicity. The hydrochloride salt enhances solubility for experimental applications. Structural characterization via NMR and mass spectrometry is critical to confirm purity and regiochemistry .

Q. What is a standard synthetic route for this compound?

- Answer : A common approach involves reacting substituted benzodiazole precursors with propanoic acid derivatives under acidic conditions. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with a propanoic acid-aldehyde derivative in ethanol and glacial acetic acid, followed by solvent evaporation and filtration, yields analogous structures. Optimization of reaction time and stoichiometry is essential to maximize yield .

Q. Which spectroscopic methods are used to characterize this compound?

- Answer :

- NMR : ¹H and ¹³C NMR identify proton environments and carbon backbone integrity, particularly the benzodiazole ring and propanoic acid group.

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity and detects impurities like unreacted precursors or side products .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from variations in purity, stereochemistry, or assay conditions. To address this:

- Reproduce Synthesis : Standardize synthetic protocols (e.g., reaction temperature, purification steps) to ensure batch consistency.

- Validate Assays : Use orthogonal assays (e.g., enzymatic inhibition, cell viability) to cross-verify activity.

- Structural Analysis : X-ray crystallography or computational docking studies (e.g., molecular dynamics simulations) can clarify structure-activity relationships (SAR) .

Q. What strategies optimize the synthetic yield of this compound?

- Answer :

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization during benzodiazole formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility.

- Temperature Control : Stepwise heating (e.g., 60°C for cyclization, 100°C for acid coupling) minimizes degradation .

Q. How can HPLC methods be tailored to quantify trace impurities in this compound?

- Answer : Develop a gradient elution method:

- Column : C18 (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).

- Gradient : 10–90% B over 25 minutes.

- Detection : UV at 254 nm. Validate method precision (RSD < 2%) and spike recovery (85–115%) using reference standards .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Answer :

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), solubility, and cytochrome P450 interactions.

- Docking Studies : AutoDock Vina or Glide models binding affinity to target proteins (e.g., benzodiazepine receptors).

- MD Simulations : GROMACS assesses stability in biological membranes .

Q. How do structural modifications (e.g., substituent changes) affect its biological activity?

- Answer : SAR studies reveal:

- Benzodiazole Ring : Electron-withdrawing groups (e.g., Cl) enhance receptor binding; bulky groups reduce solubility.

- Propanoic Acid : Esterification (e.g., methyl ester) improves membrane permeability but requires hydrolysis for activation.

- Hydrochloride Salt : Neutral analogs show lower aqueous solubility but higher lipophilicity .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (pH, humidity) to minimize variability .

- Analytical Validation : Include system suitability tests (e.g., column efficiency, tailing factor) in HPLC protocols .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.